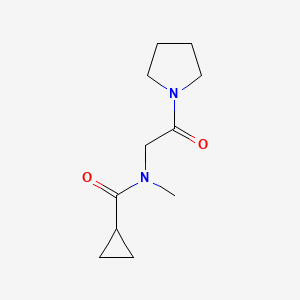
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to selectively target cancer cells that are dependent on the nucleolar stress response, making it a promising therapeutic agent for cancer treatment.
Mecanismo De Acción
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide inhibits RNA polymerase I transcription by binding to the G-quadruplex DNA structures that are present in the nucleolar organizer regions of the genome. This results in the disruption of ribosomal RNA synthesis, leading to nucleolar stress and subsequent apoptosis of cancer cells.
Biochemical and Physiological Effects
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to decrease the levels of nucleolar proteins, resulting in the inhibition of ribosomal RNA synthesis and subsequent nucleolar stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide is its selectivity for cancer cells that are dependent on the nucleolar stress response. This makes it a promising therapeutic agent for cancer treatment. However, one limitation is that it may not be effective against cancer cells that do not rely on the nucleolar stress response for survival.
Direcciones Futuras
For the study of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide include further investigation of its mechanism of action and potential therapeutic applications in other types of cancer. Additionally, the development of more potent and selective inhibitors of RNA polymerase I transcription may lead to improved cancer treatments.
Métodos De Síntesis
The synthesis of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 2-oxo-2-pyrrolidin-1-ylacetic acid with N-methylcyclopropanecarboxamide in the presence of a coupling reagent. The resulting product undergoes further purification to yield the final compound.
Aplicaciones Científicas De Investigación
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic application in cancer treatment. It has been shown to selectively target cancer cells that are dependent on the nucleolar stress response, making it a promising agent for the treatment of various types of cancer, including breast, ovarian, and hematological malignancies.
Propiedades
IUPAC Name |
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-12(11(15)9-4-5-9)8-10(14)13-6-2-3-7-13/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDFGMTZCBNYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7506786.png)
![3,3-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]butan-1-one](/img/structure/B7506813.png)
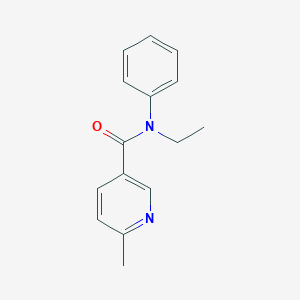
![[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7506824.png)

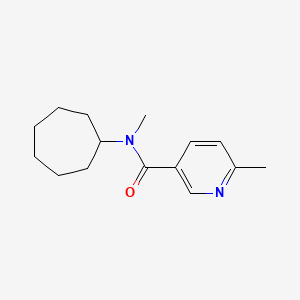
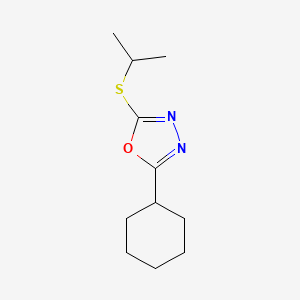


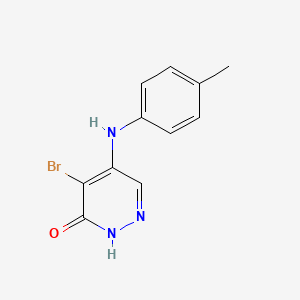
![1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506853.png)
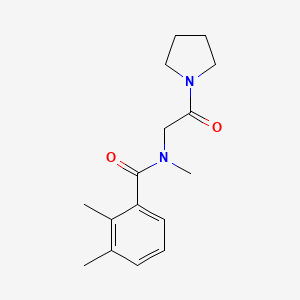

![1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506878.png)